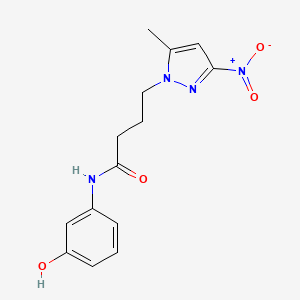![molecular formula C21H22O3 B5060729 1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)
1-[3-(2-ethoxyphenoxy)propoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-ethoxyphenoxy)propoxy]naphthalene is a synthetic organic compound. Research on this compound and its derivatives mainly focuses on synthesis, molecular structure analysis, chemical reactions, and properties. These studies contribute to the understanding of its chemical behavior and potential applications in various fields.
Synthesis Analysis
The synthesis processes of similar naphthalene derivatives involve various chemical reactions and techniques. For instance, the synthesis and structural characterizations of related compounds involve methods such as Fourier transform-infrared spectroscopy, NMR, and UV–vis spectral methods. Density functional theory (DFT) is commonly used for structural optimization and analysis (Patil et al., 2021).
Molecular Structure Analysis
Molecular structure analyses of naphthalene derivatives reveal detailed geometrical parameters and vibrational assignments. These structures are often validated through experimental data and computational methods, providing insights into the molecule's confirmation and stability (Patil et al., 2021).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, leading to different products. For example, the ring cleavage product of a related naphthalene compound, 1-hydroxy-2-naphthoate, has been studied to understand its metabolic pathways in specific bacterial strains (Adachi et al., 1999).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are essential for understanding the compound's behavior in different environments. While specific data on 1-[3-(2-ethoxyphenoxy)propoxy]naphthalene may not be available, studies on similar compounds provide crucial insights into their physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and photophysical properties, are crucial for the practical application of naphthalene derivatives. Investigations into related compounds can shed light on the potential chemical behavior of 1-[3-(2-ethoxyphenoxy)propoxy]naphthalene (Wang et al., 2007).
特性
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-22-20-12-5-6-13-21(20)24-16-8-15-23-19-14-7-10-17-9-3-4-11-18(17)19/h3-7,9-14H,2,8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJPJTGMHLZRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Ethoxyphenoxy)propoxy]naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5060651.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)
![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
![1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5060686.png)
![7-(benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060693.png)
![2-{[2-(3-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5060700.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)

![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)